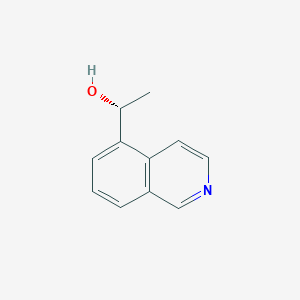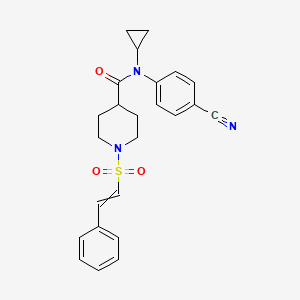![molecular formula C25H19FN2O2S B2781846 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-48-9](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Larvicidal Activity : Compounds similar to the one have been synthesized and tested for their larvicidal activity. For instance, derivatives with variations in the pyrimidine component showed significant activity against third instar larvae, demonstrating potential as insecticidal agents (Gorle et al., 2016).
Herbicidal Activities : Some derivatives of the thieno[3,2-d]pyrimidine class have displayed good herbicidal activities, suggesting their use in agricultural applications to control weed growth. One particular compound showed 98% effectiveness against Brassica napus at a concentration of 100 μg·mL-1 (Yang Huazheng, 2013).
Antibacterial Properties : Research on substituted thieno[2,3-d]pyrimidines, including the method of their synthesis, has indicated these compounds possess antibacterial properties, highlighting their potential use in developing new antimicrobial agents (More et al., 2013).
Chemical Synthesis and Characterization
Synthetic Methodologies : The synthesis and characterization of related pyrimidine derivatives have been extensively studied, providing insight into methods for creating compounds with potential therapeutic and agricultural applications. This includes the development of novel synthetic routes to enhance the properties of these molecules (Osyanin et al., 2014).
Structural Analysis : Detailed structural analysis of such compounds, including X-ray crystallography, NMR, and computational modeling, has been carried out to understand their molecular configurations and potential interactions with biological targets. This foundational knowledge supports the development of more effective and selective agents for various applications (Li et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 4-methylbenzyl substituents.", "Starting Materials": [ "2-aminobenzothiophene", "ethyl acetoacetate", "4-methylbenzaldehyde", "3-fluoro-4-methylphenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-aminobenzothiophene by reacting ethyl acetoacetate with 2-chlorobenzothiophene in the presence of sodium hydroxide and hydrochloric acid.", "Step 2: Synthesis of benzothieno[3,2-d]pyrimidine by reacting 2-aminobenzothiophene with ethyl acetoacetate in the presence of potassium carbonate and acetic anhydride.", "Step 3: Synthesis of 3-(3-fluoro-4-methylphenyl)benzaldehyde by reacting 3-fluoro-4-methylphenylboronic acid with 4-methylbenzaldehyde in the presence of palladium acetate and copper(II) acetate.", "Step 4: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting benzothieno[3,2-d]pyrimidine with 3-(3-fluoro-4-methylphenyl)benzaldehyde and 4-methylbenzylamine in the presence of triethylamine and methanol." ] } | |
Numéro CAS |
893787-48-9 |
Nom du produit |
3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19FN2O2S |
Poids moléculaire |
430.5 |
Nom IUPAC |
3-(3-fluoro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)18-12-9-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
Clé InChI |
YNQAMUTYEKTQBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2781773.png)
![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)


![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)

